N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide
Description
N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a brominated hydroxyphenyl group and a chlorinated thiophene carboxamide moiety
Properties
IUPAC Name |
N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-8-5-7(1-2-10(8)16)6-15-12(17)11-9(14)3-4-18-11/h1-5,16H,6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSPIKXWHACID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=C(C=CS2)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent to yield 3-bromo-4-hydroxybenzaldehyde.
Formylation: The brominated product is then subjected to formylation to introduce the formyl group, resulting in 3-bromo-4-hydroxybenzaldehyde.
Thienylation: The formylated compound is reacted with 3-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-bromo-4-oxophenylmethyl-3-chlorothiophene-2-carboxamide.
Reduction: Formation of 4-hydroxyphenylmethyl-3-chlorothiophene-2-carboxamide.
Substitution: Formation of 3-methoxy-4-hydroxyphenylmethyl-3-chlorothiophene-2-carboxamide.
Scientific Research Applications
N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-bromo-4-hydroxyphenyl)methyl]-3-chlorothiophene-2-carboxamide: shares structural similarities with other thiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined brominated hydroxyphenyl and chlorinated thiophene carboxamide structure. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
